molecular formula C7H2ClF3N2S B12969908 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine CAS No. 99520-99-7

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine

Cat. No.: B12969908
CAS No.: 99520-99-7
M. Wt: 238.62 g/mol
InChI Key: DPKUZYAKAXXUFN-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine is a heterocyclic compound with the molecular formula C7H2ClF3N2S. It is a member of the thiazolo[5,4-B]pyridine family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has shown that derivatives of this compound exhibit significant anticancer activity, making it a candidate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. The compound’s ability to interact with these targets makes it a valuable tool in the study of cellular processes and the development of therapeutic agents .

Comparison with Similar Compounds

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine can be compared with other similar compounds, such as:

The unique combination of the thiazole and pyridine rings, along with the presence of the chlorine and trifluoromethyl groups, gives this compound its distinctive properties and makes it a valuable compound in various fields of research .

Biological Activity

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This compound belongs to the thiazolo[5,4-b]pyridine class, which has been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C7_7H2_2ClF3_3N2_2S
  • SMILES : C1=C(C=NC2=C1N=C(S2)Cl)C(F)(F)F
  • InChIKey : DPKUZYAKAXXUFN-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the efficacy of this compound derivatives as inhibitors of the c-KIT enzyme, which is a crucial target in treating gastrointestinal stromal tumors (GISTs). One notable derivative demonstrated significant inhibition of c-KIT activity with an IC50_{50} value of 4.77 µM against the V560G/D816V double mutant, which is resistant to conventional therapies like imatinib. This compound also exhibited a GI50_{50} value of 1.15 µM on HMC1.2 cells harboring both mutations, indicating a potent anti-proliferative effect compared to imatinib and sunitinib .

Table 1: Summary of Anticancer Activity

CompoundTarget EnzymeIC50_{50} (µM)GI50_{50} (µM)Remarks
6rc-KIT4.771.15Potent against resistant mutants
Imatinibc-KIT>40>40Standard treatment
Sunitinibc-KIT>20>20Comparison standard

The biological activity of this compound is attributed to its ability to inhibit the downstream signaling pathways of c-KIT, leading to:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting proliferation.

Case Studies and Research Findings

A study focused on structure-activity relationships (SAR) involving various derivatives demonstrated that modifications at the 6-position significantly influenced biological activity. The introduction of a trifluoromethyl group at this position was found to enhance inhibitory effects against c-KIT compared to other substitutions .

Example Case Study

In a recent investigation involving novel thiazolo[5,4-b]pyridine derivatives:

  • Objective : To identify effective c-KIT inhibitors.
  • Methodology : Synthesis and evaluation of 31 derivatives with varying substitutions.
  • Findings : Derivatives with specific functional groups exhibited enhanced selectivity and potency against c-KIT mutants.

Properties

CAS No.

99520-99-7

Molecular Formula

C7H2ClF3N2S

Molecular Weight

238.62 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H2ClF3N2S/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H

InChI Key

DPKUZYAKAXXUFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

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